N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a dihydroquinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3 and a methoxy group at position 4. The acetamide side chain is linked to a 2,4-dimethoxyphenyl moiety, which may enhance solubility and modulate target binding.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-18-9-11-23-20(12-18)27(33)21(26(32)16-4-6-17(28)7-5-16)14-30(23)15-25(31)29-22-10-8-19(35-2)13-24(22)36-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWOHQEPJPLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound may exhibit various mechanisms of action, primarily through its interaction with specific biological targets. The following sections detail its activities against different cellular pathways.
Antitumor Activity
Several studies have indicated that compounds with similar structures demonstrate significant antitumor effects. For instance, derivatives of quinoline have shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The proposed mechanism involves the inhibition of key oncogenic pathways and the modulation of apoptotic signaling cascades .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest it possesses moderate to high efficacy against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate that it could be a candidate for developing new antimicrobial agents .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes well in tissues due to its molecular size and structure.
- Metabolism : Initial studies suggest hepatic metabolism may occur, with cytochrome P450 enzymes playing a role.
- Excretion : Primarily excreted via renal pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 4-fluorobenzoyl group in the target compound (electron-withdrawing) contrasts with the 4-ethoxybenzoyl group in , which is electron-donating. This difference may alter binding affinity to hydrophobic pockets in kinase domains.
Core Modifications: The dihydroquinolin-4-one core in the target compound is retained in most analogues, but substitution at position 6 (methoxy vs. fluoro) affects steric bulk and lipophilicity. The 6-methoxy group may improve metabolic stability compared to 6-fluoro . Pyrimidin-4-one derivatives (e.g., ) exhibit thioether linkages, which can influence redox sensitivity and pharmacokinetics.
Acetamide Side Chain Variations: The 2,4-dimethoxyphenyl group in the target compound provides two methoxy groups for hydrogen bonding, whereas 2-methylphenyl () lacks such interactions but offers greater hydrophobicity.
Pharmacological Activity:
- Kinase Inhibition: The target compound’s dihydroquinoline scaffold is structurally analogous to known kinase inhibitors. For example, Ketanserin (a 4-fluorobenzoyl-containing serotonin antagonist) shares the fluorobenzoyl motif but targets GPCRs rather than kinases .
- CK1 Inhibition: Compound 18 in (pyrimidinone-thioacetamide) shows CK1-specific activity, suggesting that the target compound’s benzoyl group may similarly interact with ATP-binding pockets.
Key Findings and Implications
Substituent-Driven Activity : The 4-fluorobenzoyl and 2,4-dimethoxyphenyl groups are critical for balancing hydrophobicity and hydrogen-bonding capacity, distinguishing the target compound from ethoxy- or sulfonyl-substituted analogues .
Metabolic Considerations : Methoxy groups (as in the target compound) may confer better metabolic stability compared to fluoro or thioether-containing derivatives .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves stepwise adjustments:
- Step 1: Use regioselective protecting groups (e.g., acetyl or benzyl groups) to minimize side reactions during coupling steps .
- Step 2: Employ catalysts like DMAP (4-dimethylaminopyridine) in acetylation reactions to enhance reaction efficiency .
- Step 3: Monitor reaction progress via TLC (thin-layer chromatography) to identify intermediates and optimize quenching conditions (e.g., using methanol or aqueous NaHCO₃) .
- Step 4: Purify via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate high-purity products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals using chemical shift databases. For example, aromatic protons in the 4-fluorobenzoyl group appear at δ 7.8–8.2 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error. Fragmentation patterns help identify the quinoline and acetamide moieties .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) to verify functional groups .
Advanced Research Questions
Q. How can structural conformation influence biological activity, and how is this analyzed?
Methodological Answer:
- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., the 4-fluorobenzoyl and quinoline moieties) to assess planarity, which impacts target binding. For example, steric repulsion between substituents may reduce activity .
- Molecular Docking: Simulate interactions with targets (e.g., enzymes or receptors) using software like AutoDock. Adjust torsion angles in the acetamide linker to optimize hydrogen bonding .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Step 1: Synthesize analogs with modified substituents (e.g., replace 4-fluorobenzoyl with 4-chlorobenzoyl or alter methoxy positions) .
- Step 2: Test in vitro bioactivity (e.g., enzyme inhibition assays). For hypoglycemic activity, use glucose uptake assays in HepG2 cells .
- Step 3: Correlate substituent electronic effects (Hammett σ values) with activity trends. Electron-withdrawing groups (e.g., -F) often enhance binding affinity .
Q. How are data contradictions (e.g., NMR vs. computational predictions) resolved?
Methodological Answer:
- Case Study: If experimental ¹H NMR shows unexpected splitting in the quinoline region, perform:
- VT-NMR (Variable Temperature): Detect dynamic effects (e.g., rotamers) causing signal splitting .
- DFT Calculations: Compare computed chemical shifts (Gaussian 09/B3LYP/6-311+G(d,p)) with experimental data to identify conformational discrepancies .
Experimental Design & Data Analysis
Q. How to design crystallization trials for structural analysis?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce slow evaporation. For hygroscopic compounds, add molecular sieves .
- Temperature Gradients: Test 4°C, room temperature, and 37°C. Lower temperatures often yield larger crystals for XRD .
- Additives: Introduce co-crystallizing agents (e.g., triethylamine) to stabilize hydrogen-bonded dimers (R₂²(10) motifs) .
Q. How to address low yields in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
